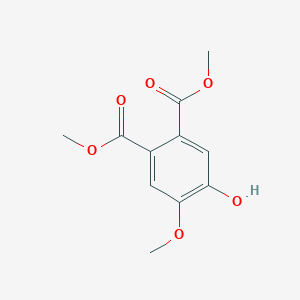
Dimethyl 4-hydroxy-5-methoxyphthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate is an organic compound that belongs to the class of benzenedicarboxylates This compound is characterized by the presence of two methyl groups, a hydroxyl group, and a methoxy group attached to a benzenedicarboxylate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate typically involves the esterification of 4-hydroxy-5-methoxyphthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
4-Hydroxy-5-methoxyphthalic acid+2MethanolH2SO41,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate+2H2O
Industrial Production Methods
In an industrial setting, the production of 1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: 1,2-Dimethyl 4-oxo-5-methoxy-1,2-benzenedicarboxylate.
Reduction: 1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate involves its interaction with various molecular targets. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethyl 4-hydroxy-1,2-benzenedicarboxylate: Lacks the methoxy group, which can affect its reactivity and applications.
1,2-Dimethyl 5-methoxy-1,2-benzenedicarboxylate:
4-Hydroxy-5-methoxy-1,2-benzenedicarboxylate: Lacks the methyl groups, which can alter its physical and chemical properties.
Uniqueness
1,2-Dimethyl 4-hydroxy-5-methoxy-1,2-benzenedicarboxylate is unique due to the presence of both hydroxyl and methoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Propiedades
Fórmula molecular |
C11H12O6 |
|---|---|
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
dimethyl 4-hydroxy-5-methoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H12O6/c1-15-9-5-7(11(14)17-3)6(4-8(9)12)10(13)16-2/h4-5,12H,1-3H3 |
Clave InChI |
JOPAQXGIQZVEPQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)C(=O)OC)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















